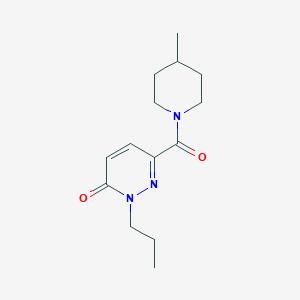
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridazinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been shown to interact with various receptors in the body, including the GABA-A receptor, the NMDA receptor, and the sigma-1 receptor. Its mechanism of action involves the modulation of these receptors, leading to changes in neuronal activity and neurotransmitter release. 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one can reduce inflammation and oxidative stress, protect against neurodegeneration, and improve cognitive function in animal models. However, the exact mechanisms underlying these effects are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been extensively studied, and its interactions with various receptors and biological systems are well understood. However, one limitation of using 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one is its potential toxicity, which must be carefully monitored in experiments. Additionally, the effects of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one may vary depending on the specific cell type or animal model used, which must be taken into account when interpreting results.
Orientations Futures
There are several future directions for research on 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one. One area of interest is the development of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the interactions between 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one and various receptors, which may lead to the discovery of new drug targets. Additionally, the effects of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one on different cell types and animal models should be further explored to better understand its potential applications.
Méthodes De Synthèse
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one can be synthesized through a multi-step process involving the reaction of 2-propyl-3,6-dichloropyridazine with 4-methylpiperidine-1-carboxylic acid followed by subsequent reactions with various reagents. The synthesis of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been optimized and improved over time, leading to higher yields and purity of the compound.
Applications De Recherche Scientifique
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and chemistry. In medicine, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In pharmacology, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been used as a tool compound to study the mechanism of action of other drugs, and its interactions with various receptors have been investigated. In chemistry, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been used as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
6-(4-methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-8-17-13(18)5-4-12(15-17)14(19)16-9-6-11(2)7-10-16/h4-5,11H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJPKVKCYXUUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
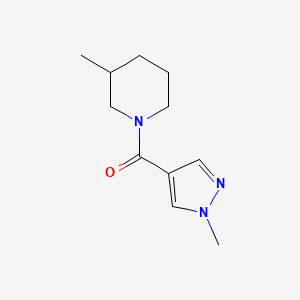
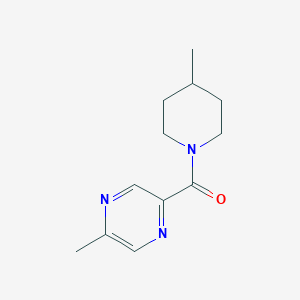
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
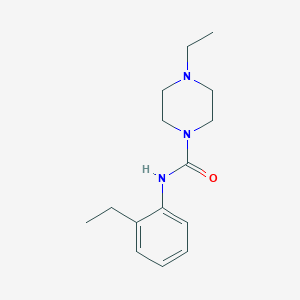
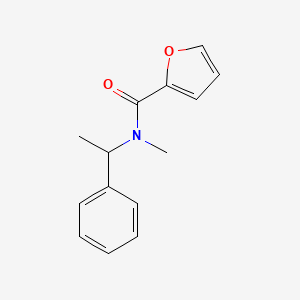
![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
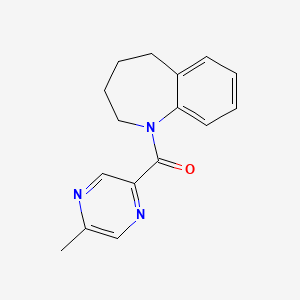
![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)